4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide
Overview
Description
4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxamide group, a chlorinated methylphenyl group, and a fluorinated phenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 5-chloro-2-methylphenylamine: This intermediate can be synthesized through the chlorination of 2-methylphenylamine using a chlorinating agent such as thionyl chloride.
Formation of 3-fluorophenyl isocyanate: This intermediate is prepared by reacting 3-fluoroaniline with phosgene.
Coupling Reaction: The final step involves the coupling of 5-chloro-2-methylphenylamine with 3-fluorophenyl isocyanate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives with altered functional groups.
Hydrolysis: Formation of 5-chloro-2-methylphenylamine and 3-fluorobenzoic acid.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-5-methylphenyl)-3-(2-fluorophenyl)urea
- 1-(2-chloro-5-methylphenyl)-3-(3-fluorophenyl)urea
- 1-(5-chloro-2-methylphenyl)-3-(2-fluorophenyl)urea
Uniqueness
4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-5-6-14(19)11-17(13)22-7-9-23(10-8-22)18(24)21-16-4-2-3-15(20)12-16/h2-6,11-12H,7-10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDRSKPXZNNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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